molecular formula C15H24BNO3 B572012 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1256358-89-0

2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572012
CAS No.: 1256358-89-0
M. Wt: 277.171
InChI Key: NJSUTJJMQXIVLM-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxy group and a boronate ester group

Preparation Methods

The synthesis of 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    tert-Butoxy Group Introduction: The tert-butoxy group is introduced via a nucleophilic substitution reaction, typically using tert-butyl alcohol and a suitable base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the boronate ester group to other functional groups.

    Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound can be used in the development of biologically active molecules and probes.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can undergo transmetalation reactions, while the tert-butoxy group can be involved in nucleophilic substitution reactions. These properties make the compound versatile in different chemical transformations.

Comparison with Similar Compounds

Similar compounds to 2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

    2-(tert-Butoxy)-4-bromopyridine: This compound has a bromine atom instead of the boronate ester group, making it useful in different types of cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the tert-butoxy group, which affects its reactivity and applications.

    2-(tert-Butoxy)pyridine: This compound lacks the boronate ester group, limiting its use in certain synthetic applications.

The uniqueness of this compound lies in the combination of the tert-butoxy and boronate ester groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-13(2,3)18-12-10-11(8-9-17-12)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSUTJJMQXIVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671317
Record name 2-tert-Butoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-89-0
Record name 2-(1,1-Dimethylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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